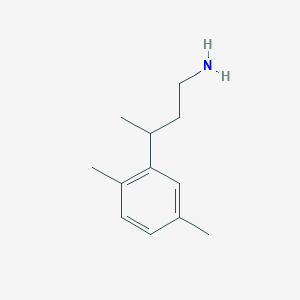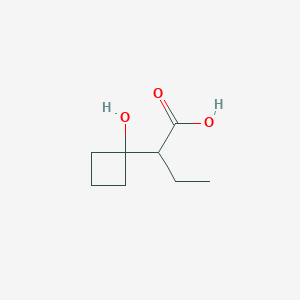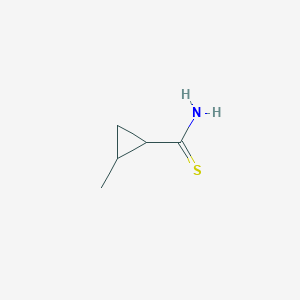![molecular formula C8H11BrO B15323276 3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
3-(Bromomethyl)spiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)spiro[3.3]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a bromomethyl group is attached to a spiro[3.3]heptan-1-one core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)spiro[3.3]heptan-1-one typically involves the bromination of spiro[3.3]heptan-1-one. One common method includes the reaction of spiro[3.3]heptan-1-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)spiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)spiro[3.3]heptan-1-one involves its reactivity due to the presence of the bromomethyl group and the strained spirocyclic structure. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The spirocyclic structure imparts strain, making the compound more reactive in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere used in medicinal chemistry.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with different structural features.
Cubane: Known for its high strain and unique properties in chemical synthesis.
Uniqueness
3-(Bromomethyl)spiro[3.3]heptan-1-one is unique due to its combination of a reactive bromomethyl group and a strained spirocyclic core. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for developing new drug candidates with improved properties .
Propiedades
Fórmula molecular |
C8H11BrO |
|---|---|
Peso molecular |
203.08 g/mol |
Nombre IUPAC |
1-(bromomethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H11BrO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2 |
Clave InChI |
UQLHEVHAEYUUML-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CC2=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


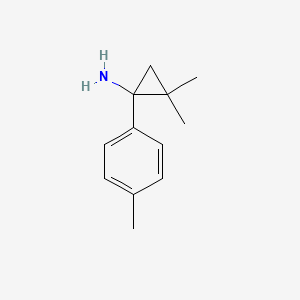
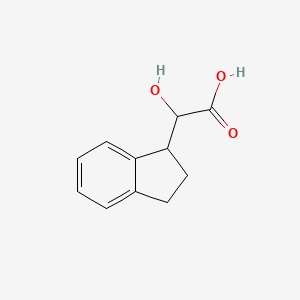
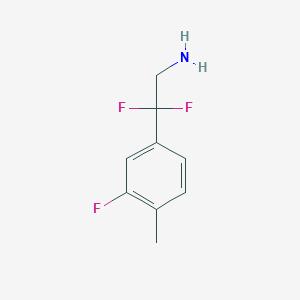

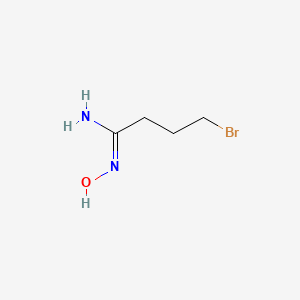
![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)

amine, Mixture of diastereomers](/img/structure/B15323237.png)
![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
